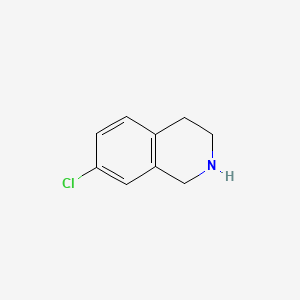

7-クロロ-1,2,3,4-テトラヒドロイソキノリン

説明

7-Chloro-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions. For instance, the reaction described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis

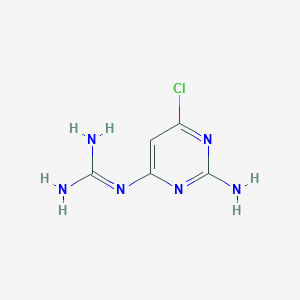

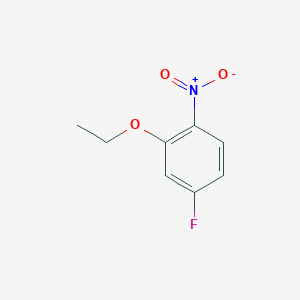

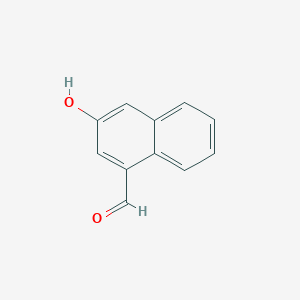

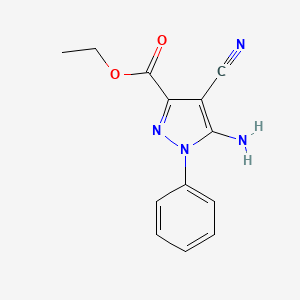

The molecular structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10ClN . The InChI code for this compound is 1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis

The C(1)-functionalization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline with alkynes has been explored using various heterogeneous catalysts . This forms an important part of the chemical reactions involving this compound.Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.64 . It is a solid substance . The compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .科学的研究の応用

医薬品化学

7-クロロ-1,2,3,4-テトラヒドロイソキノリンは、医薬品化学において重要な1,2,3,4-テトラヒドロイソキノリン(THIQ)の一種です . THIQ系天然および合成化合物は、さまざまな感染性病原体および神経変性疾患に対して多様な生物活性を発揮します .

抗炎症作用

7-クロロ-1,2,3,4-テトラヒドロイソキノリンを含むTHIQは、抗炎症作用を有することが報告されています . これにより、新しい抗炎症薬の開発のための潜在的な候補となります。

抗菌作用

THIQは抗菌活性を示すことが実証されています . これにより、7-クロロ-1,2,3,4-テトラヒドロイソキノリンを新しい抗生物質の開発に使用できる可能性があります。

抗ウイルス作用

THIQは抗ウイルス作用も示します . したがって、7-クロロ-1,2,3,4-テトラヒドロイソキノリンを抗ウイルス薬の開発に利用できる可能性があります。

抗真菌作用

THIQの抗真菌作用が報告されています . これにより、7-クロロ-1,2,3,4-テトラヒドロイソキノリンを抗真菌薬の開発に使用できる可能性があります。

抗がん作用

7-クロロ-1,2,3,4-テトラヒドロイソキノリンを含むTHIQは、抗がん作用を示すことが示されています . これにより、がん治療戦略での潜在的な使用が示唆されます。

神経変性疾患

THIQ系化合物は、神経変性疾患に対して多様な生物活性を発揮します . これにより、7-クロロ-1,2,3,4-テトラヒドロイソキノリンをパーキンソン病などの疾患の治療に使用できる可能性があります。

農薬用途

7-クロロ-1,2,3,4-テトラヒドロイソキノリンは、農薬分野で利用できる重要な有機中間体です . これにより、新しい農薬の開発での潜在的な使用が示唆されます。

Safety and Hazards

7-Chloro-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

作用機序

Target of Action

It is known that tetrahydroisoquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroisoquinoline belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroisoquinolines can be oxidized to the corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide .

Biochemical Pathways

Tetrahydroisoquinolines are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydroisoquinoline. For instance, the compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound.

特性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRKQLICTKRDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503764 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-60-6 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。